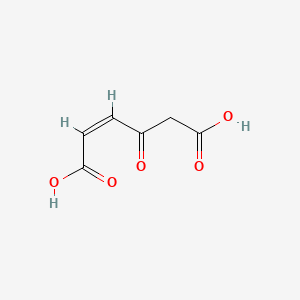

4-Oxohex-2-enedioate

Description

Structure

3D Structure

Properties

CAS No. |

24740-88-3 |

|---|---|

Molecular Formula |

C6H6O5 |

Molecular Weight |

158.11 g/mol |

IUPAC Name |

(Z)-4-oxohex-2-enedioic acid |

InChI |

InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1- |

InChI Key |

SOXXPQLIZIPMIZ-UPHRSURJSA-N |

SMILES |

C(C(=O)C=CC(=O)O)C(=O)O |

Isomeric SMILES |

C(C(=O)/C=C\C(=O)O)C(=O)O |

Canonical SMILES |

C(C(=O)C=CC(=O)O)C(=O)O |

Synonyms |

maleoylacetic acid maleylacetate |

Origin of Product |

United States |

Historical Evolution of Research on 4 Oxohex 2 Enedioate and Its Analogues

Research into 4-oxohex-2-enedioate is intrinsically linked to the elucidation of microbial degradation pathways for aromatic compounds.

Early Discoveries: The study of how microbes break down complex organic matter began in the early 20th century. The concept of specific metabolic pathways, like the meta-cleavage pathway, emerged from studies on bacteria, particularly from the genus Pseudomonas, that could utilize aromatic compounds as their sole source of carbon and energy. nih.gov

Elucidation of the meta-Cleavage Pathway: Significant progress was made in the mid to late 20th century with the isolation and characterization of the enzymes involved. The TOL plasmid (pWW0) from Pseudomonas putida became a model system for studying the genetics and enzymology of this pathway. nih.govresearchgate.net

Focus on Key Enzymes: Research in the 1980s and 1990s led to detailed characterization of the enzymes that produce and metabolize this compound. For example, the enzyme carboxymethylenebutenolidase, which can form this compound from 4-carboxymethylenebut-2-en-4-olide (B1220532), was described in 1980. wikipedia.org The unique nature of 4-oxalocrotonate tautomerase, including its small size and novel catalytic mechanism involving an N-terminal proline, was a significant finding during this period. researchgate.netwikidoc.orgrcsb.org

Structural and Mechanistic Studies: With the advent of advanced techniques like X-ray crystallography, high-resolution structures of enzymes like 4-oxalocrotonate tautomerase became available, providing deep insights into their catalytic mechanisms and substrate specificity. nih.govrcsb.org

Overview of Multidisciplinary Research Perspectives

Central Intermediate in Aromatic Compound Catabolism

This compound, also known as maleylacetate (B1240894), is a key intermediate in the microbial degradation of a wide array of aromatic and chloroaromatic compounds. nih.govtandfonline.comwikipedia.orgmodelseed.org Its formation and subsequent conversion are central to funneling diverse xenobiotic and naturally occurring aromatic molecules into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov

Microbial Degradation Pathways Yielding this compound

Microorganisms have evolved several distinct enzymatic pathways that converge on the production of this compound from various aromatic precursors. These pathways are crucial for the bioremediation of environmental pollutants. tandfonline.comtandfonline.comnih.gov

A significant route to this compound involves the hydrolysis of dienelactones, a reaction catalyzed by the enzyme carboxymethylenebutenolidase, also known as dienelactone hydrolase (EC 3.1.1.45). wikipedia.orgqmul.ac.uk This enzyme acts on 4-carboxymethylenebut-2-en-4-olide, a cyclic ester, by adding a water molecule to break the lactone ring and form the linear dicarboxylic acid, this compound. wikipedia.orgqmul.ac.ukgenome.jp

This enzymatic step is a critical part of the modified ortho-cleavage pathway for the degradation of chloroaromatic compounds. ebi.ac.uk For instance, in Pseudomonas sp. strain B13, dienelactone hydrolase facilitates the conversion of dienelactone to maleylacetate during the breakdown of 3-chlorobenzoate. asm.org The enzyme from this organism is a monomer with a molecular weight of approximately 30,000 and contains essential cysteinyl residues in its active site. asm.org The catalytic mechanism is thought to be similar to that of thiol and serine proteases, involving a catalytic triad (B1167595) of Cys-123, His-202, and Asp-171. nih.govnih.gov

Table 1: Carboxymethylenebutenolidase (Dienelactone Hydrolase) Reaction

| Substrate | Enzyme | Product |

| 4-carboxymethylenebut-2-en-4-olide | Carboxymethylenebutenolidase (EC 3.1.1.45) | This compound |

Another major pathway leading to this compound is the ring cleavage of hydroxyquinol (1,2,4-trihydroxybenzene). tandfonline.comwikipedia.org This reaction is catalyzed by hydroxyquinol 1,2-dioxygenase (EC 1.13.11.37), an iron-containing enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. qmul.ac.ukuniprot.org The product of this ortho-cleavage reaction is maleylacetate ((2Z)-4-oxohex-2-enedioate). qmul.ac.ukepa.gov

This pathway is central to the degradation of a variety of aromatic compounds, including some polychlorinated phenols. tandfonline.comnih.gov For example, in Burkholderia cepacia AC1100, which degrades the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), hydroxyquinol is a key intermediate that is cleaved by hydroxyquinol 1,2-dioxygenase to yield maleylacetate. epa.govnih.govnih.gov The enzyme from this bacterium is highly specific for hydroxyquinol. epa.gov Similarly, Nocardioides simplex 3E and Trichosporon cutaneum utilize this enzyme for the degradation of aromatic compounds. qmul.ac.uk

Table 2: Hydroxyquinol 1,2-Dioxygenase Reaction

| Substrate | Enzyme | Product |

| Hydroxyquinol | Hydroxyquinol 1,2-dioxygenase (EC 1.13.11.37) | This compound |

In the context of sulfonated aromatic compound degradation, this compound is formed through the activity of 4-sulfomuconolactone hydrolase (EC 3.1.1.92). expasy.orgqmul.ac.uk This enzyme catalyzes the hydrolysis of 4-sulfomuconolactone, releasing sulfite (B76179) and forming maleylacetate. qmul.ac.ukgenome.jp

This enzymatic reaction is a key step in the degradation pathway of 4-sulfocatechol. expasy.orggenome.jp Bacteria such as Hydrogenophaga intermedia and Agrobacterium radiobacter S2 possess this enzyme. expasy.orgqmul.ac.uk The hydrolases from these organisms are monomers and convert 4-sulfomuconolactone into stoichiometric amounts of maleylacetate and sulfite. researchgate.net The degradation of sulfonated aromatic amines, which are common industrial pollutants, can proceed through such pathways, although they are often resistant to biodegradation. researchgate.netnih.gov

Table 3: 4-Sulfomuconolactone Hydrolase Reaction

| Substrate | Enzyme | Product |

| 4-sulfomuconolactone | 4-sulfomuconolactone hydrolase (EC 3.1.1.92) | This compound + Sulfite |

The formation of this compound is an integral part of the degradation pathways for several widespread xenobiotic pollutants.

Hexachlorocyclohexane (HCH): The aerobic degradation of γ-HCH (lindane) by bacteria like Sphingobium japonicum UT26 involves a series of enzymatic steps that lead to 2,5-dichlorohydroquinone. nih.gov Subsequent reactions, including ring cleavage, ultimately funnel into the central metabolism, with pathways that can lead to intermediates like maleylacetate. nih.govwikipedia.org The degradation pathway involves enzymes that convert chlorinated muconic acids into maleylacetic acid. wikipedia.org

2,4-Dichlorophenoxyacetic acid (2,4-D): The degradation of the herbicide 2,4-D in various bacteria, including Cupriavidus necator JMP134, proceeds through a well-characterized pathway. nih.gov After initial side-chain cleavage and hydroxylation to form dichlorocatechol, the aromatic ring is cleaved by a dioxygenase. nih.gov The resulting 2,4-dichloro-cis,cis-muconate is converted in several steps, including the action of a chlorodienelactone hydrolase (tfdE), to 2-chloromaleylacetate (B1243639). nih.gov This is then reduced to maleylacetate, which is this compound. nih.govebi.ac.uk

Production from Sulfomuconolactones via Hydrolase Activity

Subsequent Enzymatic Conversion of this compound

Once formed, this compound is typically further metabolized. A common subsequent step is its reduction to 3-oxoadipate (B1233008) (also known as β-ketoadipate), a reaction catalyzed by maleylacetate reductase. epa.govnih.govebi.ac.uk This NADH-dependent enzyme reduces the double bond of maleylacetate. nih.govebi.ac.uk 3-Oxoadipate can then be converted to succinyl-CoA and acetyl-CoA, which enter the TCA cycle, thus completing the mineralization of the original aromatic compound. nih.gov In some pathways, this compound can also be isomerized to 3-oxoadipate enol-lactone, which is then hydrolyzed to 3-oxoadipate.

Reduction to 3-Oxoadipate by Maleylacetate Reductase

A crucial step in the catabolism of this compound is its reduction to 3-oxoadipate. This reaction is catalyzed by the enzyme maleylacetate reductase (EC 1.3.1.32), a NAD(P)H-dependent oxidoreductase. ebi.ac.ukwikipedia.org This enzyme plays a significant role in the degradation of both naturally occurring and xenobiotic aromatic compounds, including chloroaromatics. ebi.ac.uknih.gov

The reaction can be summarized as follows: This compound (Maleylacetate) + NAD(P)H + H⁺ ⇌ 3-Oxoadipate + NAD(P)⁺ wikipedia.org

Maleylacetate reductase has been identified and characterized in various microorganisms, including Pseudomonas sp. strain B13 and Rhodococcus opacus 1CP. nih.govgoogle.com In some bacteria, this enzyme is part of specialized gene clusters for the degradation of chlorocatechols. nih.gov The enzyme facilitates the reduction of the carbon-carbon double bond in maleylacetate, thereby preparing it for further metabolism. ebi.ac.uknih.gov Interestingly, some maleylacetate reductases can also catalyze the reductive dehalogenation of chlorinated maleylacetates, highlighting their versatility in bioremediation pathways. ebi.ac.uknih.govresearchgate.net

Decarboxylation Reactions of Related Oxohexenedioates

While the primary fate of this compound is reduction, decarboxylation reactions are prominent for structurally related compounds within microbial metabolic pathways. For instance, 2-oxo-3-hexenedioate decarboxylase (EC 4.1.1.77) catalyzes the decarboxylation of (3E)-2-oxohex-3-enedioate to 2-oxopent-4-enoate (B1242333) and CO2. qmul.ac.ukgenome.jp This reaction is a key step in the meta-cleavage pathway for the degradation of phenols and catechols. qmul.ac.ukgenome.jp

Enzymology and Reaction Mechanisms

The enzymes that catalyze the interconversions of this compound and related compounds exhibit fascinating catalytic mechanisms and structural features.

Characterization of Enzymes Catalyzing this compound Interconversions

Dienelactone hydrolase (DLH) (EC 3.1.1.45) is a key enzyme that produces this compound (maleylacetate) by hydrolyzing dienelactones. ebi.ac.uk This enzyme is a member of the α/β hydrolase superfamily and is crucial for the degradation of chloroaromatic compounds. ebi.ac.uk Different types of DLH have been identified based on their substrate specificity for cis- or trans-dienelactones. asm.org For example, the DLH from Pseudomonas sp. strain B13 can hydrolyze both isomers. asm.orgplos.org

Maleylacetate reductase (MAR) , as previously mentioned, is another critical enzyme. It is typically a homodimer and its activity can be dependent on either NADH or NADPH. ebi.ac.ukannualreviews.org The gene encoding this enzyme, macA, has been cloned and sequenced from organisms like Rhodococcus opacus. nih.gov Studies have shown that these enzymes are essential for channeling metabolites from the degradation of diverse aromatic compounds into the 3-oxoadipate pathway. nih.govresearchgate.net

Detailed Catalytic Mechanisms (e.g., Cys-His-Asp triad in Dienelactone Hydrolase)

Dienelactone hydrolase employs an interesting variation of the typical serine protease catalytic mechanism. Instead of the common Ser-His-Asp triad, DLH utilizes a Cys-His-Asp catalytic triad . ebi.ac.uknih.gov In the enzyme from Pseudomonas knackmussii B13, these residues are Cys123, His202, and Asp171. nih.gov

The proposed mechanism involves the following steps:

The catalytic cysteine (Cys123) is activated by the histidine (His202), which is in turn stabilized by the aspartate (Asp171). ebi.ac.uk

The activated thiolate of Cys123 performs a nucleophilic attack on the acyl carbon of the dienelactone substrate, forming a tetrahedral intermediate. ebi.ac.uk

This intermediate collapses, leading to the cleavage of the lactone ring and the formation of a covalent acyl-enzyme intermediate. ebi.ac.uknih.gov

The enolate leaving group is protonated. nih.gov

Hydrolysis of the acyl-enzyme intermediate releases the product, this compound, and regenerates the active site. ebi.ac.uk

A notable feature of the DLH mechanism is that the substrate itself is thought to play a role in activating the catalytic cysteine nucleophile. nih.gov

Substrate Specificity and Stereochemical Aspects of Enzymatic Reactions

The substrate specificity of enzymes involved in this compound metabolism is a key determinant of the range of aromatic compounds a microorganism can degrade.

Dienelactone hydrolases have been categorized into different types based on their preference for cis- or trans-dienelactone isomers. asm.org For instance, Type I DLHs, found in some Alcaligenes eutrophus strains, are more active on the trans-isomer, while Type II, found in Pseudomonas cepacia, prefer the cis-isomer. asm.org The DLH from Pseudomonas sp. strain B13 is a Type III enzyme, showing comparable activity towards both isomers. asm.org Directed evolution studies have successfully altered the substrate specificity of DLH to act on non-physiological substrates like α-naphthyl acetate (B1210297) and p-nitrophenyl acetate. iucr.orgresearchgate.net

Maleylacetate reductase also exhibits substrate specificity. The enzyme from Pseudomonas sp. strain B13 can act on various substituted maleylacetates, including chloro-, fluoro-, and bromo-substituted derivatives. researchgate.net This broad specificity is crucial for the degradation of halogenated aromatic compounds. nih.govresearchgate.net The enzyme specifically catalyzes the reductive dehalogenation at the C-2 position of chloromaleylacetates. ebi.ac.uk

Enzyme Kinetics and Thermodynamic Considerations

Kinetic studies of maleylacetate reductase from Sphingobium chlorophenolicum have determined the catalytic efficiency of the enzyme. For the reduction of maleylacetate, the kinetic parameters were found to be a kcat of 1.2 ± 0.3 s-1 and a Km of 0.09 ± 0.04 mM. researchgate.net

The kinetics of dienelactone hydrolase have also been investigated. For example, two different DLHs from Cupriavidus necator JMP134, TfdEI and TfdEII, showed different kinetic parameters for the hydrolysis of cis- and trans-dienelactones. researchgate.net

Table 1: Kinetic Parameters of Dienelactone Hydrolases from Cupriavidus necator JMP134

| Enzyme | Substrate | Vmax (µM/s) | Km (µM) |

|---|---|---|---|

| TfdEI | cis-dienelactone | 0.258 | 87 |

| TfdEI | trans-dienelactone | 0.053 | 84 |

| TfdEII | cis-dienelactone | 0.182 | 305 |

| TfdEII | trans-dienelactone | 0.0766 | 178 |

Data from researchgate.net

Structural Biology of Enzymes Interacting with this compound

The intricate functions of enzymes that metabolize this compound are intrinsically linked to their three-dimensional structures. Understanding the architecture of these biocatalysts provides profound insights into their reaction mechanisms, specificity, and regulation. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in elucidating these molecular blueprints. anton-paar.comdu.ac.in

Three-Dimensional Structure Determination of Relevant Enzymes

The determination of the atomic-level structure of enzymes is crucial for a comprehensive understanding of their catalytic mechanisms. du.ac.in X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the principal techniques employed for this purpose. anton-paar.comnih.gov

For enzymes involved in the metabolic pathways of this compound, such as those in the protocatechuate degradation pathway, X-ray crystallography has been a particularly fruitful method. nih.govcore.ac.uk This technique requires the protein to be in a crystallized form. When X-rays are directed at a crystal, they diffract in a pattern that is dependent on the arrangement of atoms within the crystal. This diffraction pattern can then be used to calculate the electron density and build a three-dimensional model of the molecule. anton-paar.com

A notable example is the structural determination of LigU from Novosphingobium sp. strain KA1, an enzyme that participates in the protocatechuate 4,5-cleavage pathway. nih.gov Researchers successfully crystallized and determined the three-dimensional structure of the wild-type enzyme in its apo (unbound) form using X-ray crystallography. Furthermore, the structure of a mutant version (K66M) was resolved in complex with its substrate, providing a snapshot of the enzyme-substrate interaction. nih.gov Similarly, the crystal structure of protocatechuate 3,4-dioxygenase from Acinetobacter calcoaceticus was determined by X-ray diffraction, revealing its complex dodecahedral assembly. nih.gov

Cryo-EM has emerged as a powerful alternative, especially for large protein complexes or those resistant to crystallization. nih.gov This method involves flash-freezing the biomolecules in solution and imaging them with an electron microscope. Thousands of 2D images of individual particles are then computationally combined to reconstruct a 3D structure. purdue.edu While specific cryo-EM studies on enzymes directly binding this compound are less cited in the initial findings, the technique has been instrumental in revealing the conformational dynamics of related enzyme systems, such as other restriction-modification enzymes and mutases. nih.govpurdue.edu

| Enzyme | Organism | Metabolic Pathway | Method of Structure Determination | PDB ID (Example) |

|---|---|---|---|---|

| LigU | Novosphingobium sp. KA1 | Protocatechuate 4,5-cleavage | X-ray Crystallography | Not specified in results |

| Protocatechuate 3,4-dioxygenase | Acinetobacter calcoaceticus | Protocatechuate 3,4-cleavage | X-ray Crystallography | Not specified in results |

| 2-hydroxymuconate tautomerase | Pseudomonas putida | Phenol/Catechol degradation | X-ray Crystallography | Not specified in results |

| ARO Dioxygenase | Micromonospora rosaria | 2-Aminophenol degradation | X-ray Crystallography | Not specified in results |

Active Site Architecture and Ligand Binding Modes

The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. savemyexams.com Its specific three-dimensional shape and the chemical properties of its amino acid residues determine the enzyme's substrate specificity. savemyexams.com Structural studies of enzymes like LigU have provided a detailed view of their active site architecture. nih.gov

LigU is a homodimer with a structural fold known as the diaminopimelate epimerase fold. Each monomer consists of two domains, and the active site is located in the cleft between them. nih.gov The crystal structure of a mutant LigU bound to its substrate revealed the precise positioning of the ligand within this cleft. This binding is stabilized by a network of interactions with specific amino acid residues. nih.gov

In the case of LigU, two residues are critical for catalysis: Cysteine-100 and Lysine-66. nih.gov The structure shows that these two residues are positioned on the same side of the bound substrate. core.ac.uk This arrangement supports a mechanism where the thiolate anion of Cys-100 abstracts a proton from the substrate, and the side chain of Lys-66 donates a proton to an intermediate, facilitating the isomerization reaction. nih.gov The study of mutant enzymes, where these key residues are replaced, confirms their indispensable role in the catalytic process. nih.gov

Similarly, the active site of protocatechuate 3,4-dioxygenase contains a non-heme iron (Fe+3) center, which is essential for its catalytic activity of cleaving the aromatic ring of protocatechuate. nih.gov The crystal structure of snake venom phosphodiesterases, which act on different substrates but belong to a related superfamily of metalloenzymes, reveals an active site containing two zinc ions coordinated by several conserved amino acid residues, including aspartate and histidine. mdpi.com These examples underscore a common principle: the active site is a precisely organized microenvironment that binds the substrate and facilitates its transformation through the specific positioning of catalytic residues and, often, metal cofactors.

| Enzyme | Key Residues/Cofactors | Function in Catalysis | Supporting Evidence |

|---|---|---|---|

| LigU | Cys-100, Lys-66 | Act as a catalytic dyad for proton transfer during isomerization. nih.gov | Site-directed mutagenesis, ligand-bound crystal structure. nih.govcore.ac.uk |

| Protocatechuate 3,4-dioxygenase | Fe(III) ion | Activates oxygen for aromatic ring cleavage. nih.gov | X-ray crystallography. nih.gov |

| Snake Venom Phosphodiesterase (analogy) | Zn2+ ions, Asp, His residues | Coordinate substrate and facilitate hydrolysis of phosphodiester bonds. mdpi.com | Structural modeling, sequence alignment. mdpi.com |

Conformational Dynamics and Allosteric Regulation

Enzymes are not static entities; they are dynamic molecules whose structures can change upon substrate binding or interaction with regulatory molecules. These conformational changes are often essential for catalysis and regulation. purdue.edu The study of these dynamics provides a deeper understanding of the enzyme's mechanism.

The binding of a substrate to an active site can induce significant conformational changes, a concept known as the "induced-fit" model. savemyexams.com Cryo-EM studies on various enzymes have captured these substrate-induced domain movements. For instance, studies on cobalamin-dependent mutases revealed extensive domain rearrangements upon substrate binding, which properly position the cofactors and prime the enzyme for catalysis. purdue.edu In the case of the restriction enzyme BsaXI, DNA binding triggers a large-scale change from an "open" to a "closed" conformation. nih.gov

For enzymes interacting with this compound and its precursors, evidence also points to such dynamic behavior. The successful crystallization of LigU in both an apo (unbound) and a substrate-bound form implies that structural differences exist between these two states. nih.gov Furthermore, a comparison of the ARO dioxygenase from Micromonospora rosaria with a homologous structure from another bacterium revealed significant differences in a surface loop, which in turn alters the accessibility of the active site. nih.gov This suggests that structural dynamics can play a crucial role in controlling substrate access and product release.

Allosteric regulation, where binding at a site other than the active site influences catalytic activity, is another layer of control mediated by conformational changes. While specific allosteric regulators for enzymes metabolizing this compound were not detailed in the provided search context, the complex, multi-subunit structures of enzymes like protocatechuate 3,4-dioxygenase are suggestive of potential allosteric control mechanisms. nih.gov These complex assemblies allow for communication between subunits, where the binding of a molecule to one part of the complex could induce conformational changes that propagate and affect the active sites in other subunits.

Laboratory Synthesis of this compound and Synthetic Precursors

The accessibility of this compound and its derivatives is crucial for their application in organic synthesis. Methodologies have been established for both the parent compound and its functionalized analogues.

The laboratory synthesis of diethyl (E)-4-oxohex-2-enedioate has been achieved from readily available starting materials. One reported method involves starting from Cbz-protected L-serine. This approach highlights the use of chiral pool starting materials to access this valuable synthetic intermediate. The synthesis involves a sequence of reactions that build the six-carbon backbone and introduce the required functional groups. While detailed experimental procedures for a full total synthesis are not extensively documented in readily available literature, the preparation from precursors like protected amino acids demonstrates a viable pathway. rsc.org The development of synthetic routes often focuses on creating the diethyl ester form, which is a common and versatile derivative for subsequent reactions. uohyd.ac.inacs.org

Further methodological developments are centered on improving the efficiency and accessibility of these precursors. Organocatalytic methods, for instance, are being explored for various transformations, which could potentially be applied to the synthesis of this compound and its derivatives in a more environmentally friendly and cost-effective manner. uohyd.ac.in

A significant area of research has been the synthesis of functionalized derivatives of this compound, with a particular focus on diazo-derivatives. Diethyl (E)-5-diazo-4-oxohex-2-enedioate is a key example, serving as a highly versatile building block. rsc.orgrsc.org The synthesis of this diazo compound is typically achieved through a diazo transfer reaction on the corresponding β-keto ester, diethyl 4-oxohexanedioate. This reaction involves treating the β-keto ester with a diazo transfer reagent, such as tosyl azide (B81097) or mesyl azide, in the presence of a base. rsc.org

The general mechanism for diazo transfer involves the deprotonation of the active methylene (B1212753) group of the β-keto ester, followed by nucleophilic attack on the azide. Subsequent elimination of the sulfonamide anion yields the desired diazo compound. The reactivity of diazo compounds, particularly their ability to form carbenes or carbenoids upon catalysis, makes them exceptionally useful in a variety of chemical transformations. rsc.orgrsc.org

| Starting Material | Reagents | Product | Key Transformation | Reference(s) |

| Diethyl 4-oxohexanedioate | 1. Base (e.g., Et3N) 2. Diazo transfer reagent (e.g., TsN3) | Diethyl (E)-5-diazo-4-oxohex-2-enedioate | Diazo transfer reaction | rsc.org |

Total Synthesis Approaches and Methodological Developments

Application as a Building Block in Organic Synthesis

The rich functionality of this compound and its derivatives has been exploited in a variety of synthetic strategies to construct complex molecular scaffolds, including polycyclic and heterocyclic systems.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool in organic synthesis. Diethyl (E)-5-diazo-4-oxohex-2-enedioate has proven to be an excellent substrate for such transformations. acs.org One notable example is the synthesis of highly functionalized tetrahydrocarbazoles. rsc.orgrsc.org

In a Brønsted acid-promoted cascade reaction, diethyl (E)-5-diazo-4-oxohex-2-enedioate acts as a 1,4-diacceptor. It undergoes a tandem Michael addition with an indole (B1671886), followed by a nucleophilic substitution at the diazo carbon, to afford the tetrahydrocarbazole skeleton in a single step. rsc.orgrsc.org This reaction demonstrates the ability to rapidly build molecular complexity from a relatively simple starting material.

A multicatalytic approach has also been developed, employing a combination of Sc(OTf)₃ and Rh₂(OAc)₄. In this system, the scandium triflate catalyzes the initial Michael addition of an indole to the diazo building block, while the rhodium acetate catalyzes the subsequent intramolecular annulation, leading to the formation of tetrahydrocarbazoles and tetrahydropyrido[1,2-a]indoles. acs.org Rhodium-catalyzed transformations of diazo compounds are well-established for forming various ring systems through carbene intermediates. rsc.orgrsc.orgnih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst(s) | Product Type | Key Steps | Reference(s) |

| Diethyl (E)-5-diazo-4-oxohex-2-enedioate | Indole | Brønsted Acid (e.g., TfOH, HNTf₂) | Tetrahydrocarbazole | Michael Addition, Nucleophilic Substitution | rsc.orgrsc.org |

| Diethyl (E)-5-diazo-4-oxohex-2-enedioate | Indole | Sc(OTf)₃, Rh₂(OAc)₄ | Tetrahydrocarbazole, Tetrahydropyrido[1,2-a]indole | Michael Addition, Intramolecular Annulation | acs.org |

Cycloaddition reactions are another powerful strategy for ring formation. While direct [3+3] cycloadditions involving this compound as a three-carbon component are not extensively reported, its derivatives and related structures participate in various cycloaddition processes. For instance, the diazo derivative can be considered a precursor to a 1,3-dipole, which can participate in [3+2] cycloadditions. researchgate.netacs.orgorganic-chemistry.org

More broadly, the concept of [3+3] annulation has been applied in reactions of related systems. For example, six-membered cyclic nitronates have been used as 1,3-dipoles in formal [3+3] cycloadditions with donor-acceptor cyclopropanes. acs.org While not a direct application of this compound, this illustrates the type of annulation strategy that could potentially be developed for this building block or its derivatives. The development of cooperative catalysis, such as the combination of N-heterocyclic carbenes and iridium catalysts, has enabled stereoselective and regiodivergent [3+2] and [3+3] annulation reactions, showcasing the potential for complex cycloadditions. acs.org

The application of this compound and its derivatives extends to the synthesis of a variety of complex polycyclic and heterocyclic structures. A prime example is the diastereoselective synthesis of highly substituted pyrrolidines. uohyd.ac.in In this methodology, diethyl (E)-4-oxohex-2-enedioate acts as a 1,3-dipole equivalent and undergoes a cyclization reaction with in situ-formed imines, which are generated from aldehydes and amino acids. This multicomponent reaction allows for the construction of the pyrrolidine (B122466) ring with a high degree of stereocontrol. uohyd.ac.inacs.org

This strategy has been applied to the synthesis of various pyrrolidine derivatives, which are important scaffolds in many biologically active compounds and natural products. scirp.orgmdpi.com The reaction tolerates a range of aldehydes and amino acids, providing access to a library of functionalized pyrrolidines.

As mentioned previously, the synthesis of tetrahydrocarbazoles and tetrahydropyrido[1,2-a]indoles from the diazo derivative of this compound is another significant application in the construction of complex heterocyclic systems. rsc.orgrsc.orgacs.org These scaffolds are present in numerous natural products with important biological activities. rsc.org

| Starting Material(s) | Reagents/Catalyst | Heterocyclic Product | Key Reaction Type | Reference(s) |

| Diethyl (E)-4-oxohex-2-enedioate, Aldehyde, Amino Acid | - | Highly substituted pyrrolidines | Multicomponent [3+2] Cycloaddition | uohyd.ac.in |

| Diethyl (E)-5-diazo-4-oxohex-2-enedioate, Indole | Brønsted Acid or Sc(OTf)₃/Rh₂(OAc)₄ | Tetrahydrocarbazoles | Cascade/Annulation | rsc.orgrsc.orgacs.org |

| Diethyl (E)-5-diazo-4-oxohex-2-enedioate, Indole (C3-blocked) | Sc(OTf)₃/Rh₂(OAc)₄ | Tetrahydropyrido[1,2-a]indoles | Cascade/Annulation | acs.org |

Cycloaddition Reactions (e.g., [3+3] Cycloadditions)

Chemoenzymatic Synthesis Exploiting this compound Metabolism

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes, derived from natural metabolic pathways, in combination with traditional chemical methods to create complex molecules. The metabolic pathways that degrade aromatic compounds often converge on key intermediates like this compound, making the enzymes from these pathways valuable biocatalysts. These enzymes can be harnessed to perform specific transformations, offering a green and efficient alternative to purely chemical synthetic routes.

The metabolism of this compound, also known as maleylacetate, involves a series of enzymatic conversions that can be exploited for synthetic purposes. google.com Enzymes from these catabolic pathways, prized for their stereo- and regioselectivity, are increasingly being adopted as tools for creating novel compounds or improving the synthesis of existing ones. rsc.org

Research Findings:

Detailed studies have identified several key enzymes that act on or around this compound in microbial metabolism. These biocatalysts can be used either to produce this compound itself or to convert it into other valuable chemical scaffolds.

One of the central enzymes is carboxymethylenebutenolidase (EC 3.1.1.45). This hydrolase catalyzes the conversion of 4-carboxymethylenebut-2-en-4-olide and water into this compound. genome.jpwikipedia.orgqmul.ac.uk This reaction is a critical step in the degradation pathways of halogenated aromatic compounds. wikipedia.org

Another significant enzyme is maleylacetate reductase , which catalyzes the reduction of this compound to 3-oxoadipate. google.com This transformation is noteworthy for its potential application in biocatalytic reduction reactions, which are fundamental in organic synthesis.

Furthermore, the enzyme 4-oxalocrotonate tautomerase (4-OT) , which acts on the related compound 2-hydroxyhexa-2,4-dienedioate to form 2-oxo-hex-3-enedioate, has been extensively studied for its promiscuous catalytic activities. researchgate.netcore.ac.uk Although its natural substrate is not this compound, 4-OT's ability to catalyze carbon-carbon bond-forming reactions, such as Michael-type additions, makes it a powerful template for engineering new biocatalysts. core.ac.ukresearchgate.net Researchers have successfully engineered 4-OT variants to catalyze these reactions with high efficiency and enantioselectivity, demonstrating the potential to create novel synthetic pathways. nih.gov

The following table summarizes key enzymes related to this compound metabolism and their roles in chemoenzymatic synthesis.

Table 1: Enzymes in or Related to this compound Metabolism and Their Synthetic Applications

| Enzyme Name | EC Number | Natural Metabolic Reaction | Application in Chemoenzymatic Synthesis |

|---|---|---|---|

| Carboxymethylenebutenolidase | 3.1.1.45 | 4-carboxymethylenebut-2-en-4-olide + H₂O → this compound genome.jpwikipedia.org | Production of this compound from dienelactones. wikipedia.org |

| Maleylacetate Reductase | Not specified | This compound → 3-oxoadipate google.com | Biocatalytic reduction of the keto group for creating chiral centers. google.com |

These enzymatic strategies represent a fusion of biotechnology and chemistry, paving the way for the synthesis of complex molecules under mild conditions. The continued exploration and engineering of enzymes from pathways involving this compound and its isomers are expected to yield novel biocatalysts for a wide range of synthetic applications. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-hydroxyhexa-2,4-dienedioate |

| 2-oxo-hex-3-enedioate |

| 3-oxoadipate |

| 4-carboxymethylenebut-2-en-4-olide |

| This compound |

| Maleylacetate |

Advanced Analytical and Spectroscopic Methodologies for Research

Chromatographic Separations and Detection in Research Matrices

Chromatographic methods are fundamental to isolating 4-oxohex-2-enedioate from the myriad of other metabolites present in biological matrices such as plasma, urine, or cell extracts. The choice between liquid and gas chromatography is dictated by the physicochemical properties of the analyte and the research objective.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar, non-volatile compounds like this compound directly in aqueous solutions. argus-analysen.de Reversed-phase (RP) chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed to separate organic acids and other polar metabolites. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a wide range of polarities.

Gas Chromatography (GC), conversely, is ideal for volatile and thermally stable compounds. thermofisher.com Due to its dicarboxylic acid nature, this compound is non-volatile. Therefore, its analysis by GC necessitates a chemical derivatization step to increase its volatility and thermal stability. thermofisher.commdpi.com A common two-step derivatization process involves methoximation of the carbonyl group followed by silylation of the polar carboxyl and hydroxyl groups. thermofisher.com This process makes the molecule amenable to GC separation, which offers high chromatographic resolution and reproducible retention times. thermofisher.com

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Derivatization Requirement |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Water/Acetonitrile with acid modifier (e.g., formic acid) | No |

| GC | Polar (e.g., DB-5ms) | Helium or Hydrogen | Yes (e.g., Silylation) |

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both identifying and quantifying metabolites. argus-analysen.de

GC-MS: In GC-MS, as the derivatized this compound elutes from the GC column, it is ionized, typically by electron ionization (EI). EI is a hard ionization technique that creates reproducible fragmentation patterns, which act as a chemical fingerprint. thermofisher.com This fragmentation pattern can be compared against spectral libraries, such as the NIST library, for confident compound identification. thermofisher.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics for its high sensitivity and specificity. nih.gov In this technique, the HPLC system separates the components of a mixture before they enter the mass spectrometer. zefsci.com Using a soft ionization technique like electrospray ionization (ESI), the intact molecule is ionized, forming a precursor ion. The first mass spectrometer (MS1) selects this precursor ion based on its mass-to-charge ratio (m/z). The selected ion is then passed into a collision cell where it is fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed by a second mass spectrometer (MS2), generating a tandem mass spectrum (MS/MS). nih.gov This spectrum is characteristic of the molecule's structure and can be used for definitive identification. For quantification, a highly specific mode called Multiple Reaction Monitoring (MRM) can be used, where the instrument is set to detect only a specific precursor-to-fragment ion transition, minimizing interferences and enhancing sensitivity. nih.gov

| Analyte Form | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Analytical Purpose |

|---|---|---|---|

| Di-silylated this compound | 302 [M-H]⁻ | 215, 147, 117 | Structure Elucidation & Quantification |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Metabolite Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. mdpi.com It is invaluable for elucidating subtle structural features like tautomerism and stereochemistry. youtube.com

This compound can exist in different structural forms. One key feature is keto-enol tautomerism, where the C4-keto group can equilibrate with its corresponding enol form. openstax.org ¹H and ¹³C NMR spectroscopy can detect the presence of both tautomers in solution and determine their relative abundance.

Furthermore, the compound exists as two geometric isomers around the C2-C3 double bond: the (Z)-isomer (maleylacetoacetate) and the (E)-isomer (fumarylacetoacetate). nih.gov ¹H NMR is instrumental in distinguishing these stereoisomers. The coupling constant (J-value) between the two vinyl protons at C2 and C3 is characteristically different for cis and trans configurations. A larger coupling constant (typically >12 Hz) is indicative of a trans relationship, while a smaller coupling constant (typically <10 Hz) indicates a cis relationship. researchgate.net Two-dimensional NMR techniques, such as NOESY, can provide further confirmation of stereochemistry by detecting through-space interactions between protons. osaka-u.ac.jp

| Isomer | Proton | Approximate Chemical Shift (δ, ppm) | Key Coupling Constant (J, Hz) |

|---|---|---|---|

| (Z)-isomer (cis) | Vinyl H (C2-H, C3-H) | 6.0 - 6.5 | ~8-10 Hz |

| (E)-isomer (trans) | Vinyl H (C2-H, C3-H) | 6.5 - 7.0 | ~15-17 Hz |

| Both | Methylene (B1212753) H (C5-H₂) | ~3.8 | N/A |

The non-destructive nature of NMR allows for the in situ monitoring of biochemical reactions in real-time. osaka-u.ac.jp For instance, the enzymatic conversion of maleylacetoacetate to fumarylacetoacetate by the enzyme maleylacetoacetate isomerase can be observed directly within an NMR tube. By acquiring spectra at regular intervals, researchers can track the decrease in signal intensity for the reactant's characteristic peaks and the simultaneous increase in the product's signals. This provides valuable kinetic data and mechanistic insights into the enzyme's function without the need for separation or labeling.

Elucidation of Tautomeric Forms and Stereochemistry

Mass Spectrometry (MS) for Characterization and Pathway Analysis

Beyond its coupling with chromatography, mass spectrometry is a central tool for metabolite characterization and systems-level pathway analysis. zefsci.com High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the mass of an ion with extremely high accuracy (to four or more decimal places). argus-analysen.dezefsci.com This allows for the confident determination of a metabolite's elemental formula, which is a critical first step in identifying an unknown compound from a biological sample.

In the context of metabolomics, LC-HRMS is used for untargeted profiling to detect and quantify thousands of metabolites simultaneously. lcms.cz In such studies, researchers might compare metabolite levels between different biological conditions (e.g., healthy vs. disease). Statistical analysis can reveal metabolites, such as this compound, that are significantly altered. frontiersin.org This information is then used for pathway analysis, where the identified metabolites are mapped onto known biochemical pathways (e.g., KEGG or MetaCyc). nih.govbertis.com Identifying a significant change in the level of this compound can point to a dysregulation in the tyrosine degradation pathway, providing crucial insights into disease mechanisms or the effects of a therapeutic intervention.

| Metabolite (KEGG ID) | m/z | Retention Time (min) | Fold Change (Condition A vs. B) | p-value |

|---|---|---|---|---|

| This compound (C02222) | 157.0142 | 4.85 | +2.58 | 0.0015 |

Application of Other Spectroscopic Techniques (e.g., UV-Vis for Kinetic Studies)

Ultraviolet-Visible (UV-Vis) spectroscopy stands as a cornerstone technique for investigating the kinetics of enzymatic reactions involving this compound. bioglobax.comlcms.cz This method's utility lies in its ability to monitor real-time changes in the concentration of reactants or products by measuring the absorbance of light. lcms.czdrawellanalytical.com The principle of UV-Vis spectroscopy is based on the interaction between incident light and the electron cloud of a chromophore, which is a molecule or part of a molecule that absorbs light, leading to electronic transitions. bioglobax.com In this compound, the system of conjugated double bonds and the carbonyl group act as a chromophore, absorbing light within the ultraviolet range.

Kinetic assays are frequently designed to track the depletion of this compound or the formation of a product over time. lcms.cz The reaction rate is determined by observing the change in absorbance at a specific wavelength where this compound exhibits strong absorbance, while the product shows a markedly different absorbance. lcms.cz For example, the enzymatic transformation of this compound can be followed by the decrease in its characteristic absorbance.

A prime example of the application of UV-Vis spectroscopy is in the study of enzymes such as 2-oxo-hept-4-ene-1,7-dioate hydratase, which converts this compound to 2-oxo-4-hydroxy-hepta-1,7-dioate. acs.orgresearchgate.net Kinetic studies of this enzyme, and others in related metabolic pathways, have been conducted to elucidate their mechanisms. nih.gov Research has shown that such enzymes can process both 2-oxo-hept-4-ene-1,7-dioate and its isomer 2-hydroxy-2,4-heptadiene-1,7-dioate. acs.orgnih.gov The mechanism often involves the isomerization of this compound to its α,β-unsaturated ketone form, followed by the Michael addition of water. acs.orgresearchgate.netnih.gov

Similarly, UV-Vis spectroscopy is employed to study the activity of 4-oxalocrotonate tautomerase, which catalyzes the tautomerization of 2-hydroxyhexa-2,4-dienedioate to 2-oxohex-3-enedioate. nih.govresearchgate.netenzyme-database.org The progress of this reaction is monitored by observing the ketonization of the substrate. nih.gov

| Parameter | Description | Typical Findings from Research |

| Wavelength (λ) | The specific wavelength at which absorbance is measured to monitor the reaction. | For reactions involving dienelactone hydrolase, which acts on related structures, monitoring is often performed at specific UV wavelengths to track the hydrolysis of the lactone ring. |

| Rate of Reaction | The change in concentration of substrate or product over time, determined from the change in absorbance. | Kinetic runs are performed by mixing the enzyme with the substrate and measuring absorbance at timed intervals. theijes.com |

| Enzyme Activity | The amount of substrate converted per unit time by the enzyme. | Specific activities are calculated and are often found to be high for chlorinated substrates in certain bacterial pathways. researchgate.net |

| Kinetic Parameters (K_m, V_max, k_cat) | Constants that describe the enzyme's binding affinity for the substrate (K_m), the maximum reaction rate (V_max), and the turnover number (k_cat). | These parameters are determined by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. nih.gov |

This interactive table provides a summary of the types of data obtained from UV-Vis kinetic studies. The specific values for these parameters are highly dependent on the particular enzyme and the experimental conditions.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, stability, and reactivity of 4-oxohex-2-enedioate. researchgate.netdiva-portal.orgnih.gov These calculations solve approximations of the Schrödinger equation to determine the energy and electron distribution of a molecule, providing a fundamental understanding of its chemical behavior. northwestern.edu

Quantum chemical methods are extensively used to map the energy landscape of chemical reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and transition states to construct a reaction energy profile. chemguide.co.ukstudymind.co.ukyoutube.comlibretexts.org

A key enzymatic reaction studied using these methods is the isomerization catalyzed by 4-oxalocrotonate tautomerase (4-OT). researchgate.netdiva-portal.org This enzyme facilitates the conversion of a substrate to its conjugated isomer, a crucial step in the degradation pathway of various aromatic hydrocarbons. nih.gov DFT calculations, specifically using the B3LYP functional, have been employed to model the active site of 4-OT and compute the potential energy curves for the tautomerization process. researchgate.netnih.gov

The calculations support a two-step mechanism where the N-terminal proline (Pro-1) residue of the enzyme acts as a catalytic base. researchgate.net

Step 2: The proton is then transferred back from the now-protonated proline to the C5 position of the substrate, yielding the final product.

Computational models have shown that the energy of the charge-separated intermediate, where the proline is protonated and the substrate is deprotonated, is relatively low, which is consistent with experimentally measured pKa values. researchgate.net Furthermore, these studies have evaluated the accuracy of different computational models, such as comparing smaller, simplified cluster models to larger ones, to understand their impact on the calculated energy barriers. researchgate.net For instance, in one study, the error in the calculated energy barrier for the first step was significantly reduced when moving from a smaller to a larger model. researchgate.net

Another critical reaction is the decarboxylation of the tautomerized product, 2-oxo-3-hexenedioate (a form of 4-oxalocrotonate), by 4-oxalocrotonate decarboxylase (4-OD). rcsb.org This reaction is part of the catechol meta-fission pathway. rcsb.org While detailed quantum chemical calculations on this specific enzyme's mechanism are less common in the provided results, the structural analysis of the apo and liganded forms of 4-OD from Pseudomonas putida G7 provides a basis for future computational studies. rcsb.org The crystal structures suggest a "lid" domain is involved in substrate binding and implicate specific residues in the catalytic mechanism, which can be used to build accurate active site models for transition state analysis. rcsb.org

Calculated Energy Barriers in 4-OT Catalysis

| Reaction Step | Description | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Proton abstraction from substrate | Pro-1 abstracts a proton from C3 of the substrate. | DFT (B3LYP) | Rate-limiting step with a specific energy barrier. | researchgate.net |

| Proton transfer to product | Protonated Pro-1 transfers a proton to C5 of the intermediate. | DFT (B3LYP) | Lower energy barrier compared to the first step. | researchgate.net |

This compound can exist in different tautomeric forms, primarily the keto and enol forms. The equilibrium between these tautomers is crucial for its reactivity, particularly in enzymatic catalysis. The keto form is known as 4-oxalocrotonate, while the dienol intermediate is 2-hydroxymuconate. nih.gov

Quantum chemical calculations can predict the relative stabilities of these tautomers by computing their ground-state energies. The enzyme 4-oxalocrotonate tautomerase (4-OT) specifically catalyzes the ketonization of the dienol intermediate to the keto form. nih.gov Computational studies model this process, confirming that the enzyme's active site environment, particularly the Pro-1 residue, stabilizes the transition state for this conversion. researchgate.net

Beyond tautomerism, the conformational preferences of this compound are also subject to theoretical study. The molecule contains rotatable single bonds, allowing it to adopt various three-dimensional shapes. Calculations can determine the most stable conformers by mapping the potential energy surface as a function of dihedral angles. The IUPAC name, (Z)-4-oxohex-2-enedioic acid, specifies a cis configuration around the C2=C3 double bond, but rotation around the C3-C4 bond can lead to different spatial arrangements of the carboxyl and oxo groups. nih.gov Understanding these preferences is vital, as the specific conformation bound by an enzyme is often the one with the lowest energy or the one most readily accessible from the lowest-energy state.

Reaction Energy Profiles and Transition State Analysis in Synthesis and Enzymatic Reactions

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of biological macromolecules over time. numberanalytics.comnih.gov For this compound, MD simulations are used to study its interaction with enzymes like 4-oxalocrotonate tautomerase (4-OT) and 4-oxalocrotonate decarboxylase (4-OD). rcsb.orgpreprints.orgmdpi.com These simulations model the protein-ligand complex in a simulated physiological environment, allowing researchers to analyze conformational changes, binding stability, and the network of interactions that hold the ligand in the active site. researchgate.netmdpi.com

Studies on the tautomerase superfamily, which includes 4-OT, have used microsecond-long MD simulations to compare the dynamics of different member enzymes. preprints.orgmdpi.com These simulations reveal regions of high flexibility, such as the C-terminus in 4-OT, and suggest how these dynamic motions might be linked to catalytic activity. preprints.orgmdpi.com In the case of 4-OT, the simulations show how the protein's hexameric structure is maintained and how interactions between subunits might be crucial for its function, an aspect that static crystal structures alone cannot fully explain. nih.gov

MD simulations can also be used to:

Identify key residues: By analyzing the interaction energies and contact times between the ligand (this compound) and individual amino acids, researchers can pinpoint which residues are critical for binding and catalysis. researchgate.net For example, in 4-OT, Pro-1 is the key catalytic residue, and simulations can illuminate its dynamic role in the proton shuttle mechanism. researchgate.netmdpi.com

Assess binding stability: The root mean square deviation (RMSD) of the ligand within the binding pocket over the course of a simulation is a common metric for the stability of the protein-ligand complex. A stable RMSD suggests a well-defined binding mode.

Analyze water networks: MD simulations can reveal the role of water molecules in mediating interactions between the protein and the ligand or in participating directly in the catalytic mechanism.

Collectively, these simulations bridge the gap between static crystal structures and the dynamic reality of enzyme function, providing a detailed narrative of how enzymes like 4-OT recognize and transform this compound. preprints.orgmdpi.com

Cheminformatics and In Silico Pathway Prediction

Cheminformatics leverages computational methods to analyze large datasets of chemical and biological information. For this compound, this involves integrating data from various databases to understand its role in metabolic networks and to predict biodegradation pathways.

This compound and its related enzymes are cataloged in major biological databases, which serve as the foundation for network analysis.

KEGG (Kyoto Encyclopedia of Genes and Genomes): In KEGG, this compound (often listed as maleylacetate (B1240894) or 4-oxalocrotonate) is identified by compound IDs such as C02222 and C03453. nih.govgenome.jp It is shown as an intermediate in several metabolic pathways, including the degradation of benzoate (B1203000), tryptophan, and dioxin. genome.jp KEGG links the compound to specific reactions (e.g., R02602, R03246) and the enzymes that catalyze them, such as 4-oxalocrotonate tautomerase (EC 5.3.2.6) and carboxymethylenebutenolidase (EC 3.1.1.45). genome.jpkegg.jp

ChEBI (Chemical Entities of Biological Interest): ChEBI provides detailed chemical ontology for this compound under IDs like CHEBI:1184 and CHEBI:19672. nih.govhmdb.caebi.ac.uk It defines its relationship to other compounds, for instance, noting it is the conjugate acid of maleylacetate and has functional parents like 2-hexenedioic acid. ebi.ac.uk This hierarchical classification is crucial for systematic computational analysis.

UniProt (Universal Protein Resource): UniProt contains entries for the enzymes that act on this compound. For example, carboxymethylenebutenolidase (e.g., O67988 from Rhodococcus opacus) is annotated with its function of converting 4-carboxymethylenebut-2-en-4-olide (B1220532) into this compound (maleylacetate). ymdb.cacathdb.infocathdb.infouniprot.orguniprot.org UniProt entries link to the corresponding genes, protein structures in the PDB, and the specific pathways they participate in, creating a rich network of interconnected data.

By integrating these databases, researchers can construct metabolic networks that place this compound in its broader biological context, showing how it connects different metabolic routes and organisms.

Database Information for this compound

| Database | Identifier | Description/Context | Reference |

|---|---|---|---|

| KEGG | C02222, C03453 | Listed as maleylacetate/4-oxalocrotonate, an intermediate in benzoate and dioxin degradation pathways. | nih.govgenome.jp |

| ChEBI | CHEBI:1184 | Chemical ontology, defines it as a 4-oxohex-2-enedioic acid with a Z-configuration. | nih.gov |

| PubChem | CID 5280500 | Provides synonyms, chemical properties, and links to literature. | nih.gov |

| UniProt | O67988 (example enzyme) | Entry for Carboxymethylenebutenolidase, which produces maleylacetate (this compound). | uniprot.org |

The data integrated from databases like KEGG is used to power in silico models that predict how microbes might degrade environmental pollutants. researchgate.netnih.govsjtu.edu.cnnih.gov this compound is a key intermediate in the meta-cleavage pathway for the breakdown of aromatic compounds like catechol. researchgate.net

Computational pathway prediction systems use a rule-based approach. They contain libraries of known biochemical transformations (reaction patterns) derived from databases. acs.org When presented with a novel compound (e.g., a chlorinated aromatic pollutant), the system can predict a plausible degradation pathway by applying a series of these transformation rules.

For example, a prediction scheme might identify that a chlorinated catechol can be cleaved by a dioxygenase to form a chlorinated muconate. acs.org Subsequent enzymatic steps, such as those catalyzed by a cycloisomerase and a hydrolase, can be predicted based on known reactions for similar, non-chlorinated substrates. In one such predicted pathway for tetrachlorobenzene, a trichlorocarboxymethylenebut-2-en-4-olide is transformed by a hydrolase (EC 3.1.1.45) into 2,3,5-trichloro-4-oxohex-2-enedioate, a derivative of this compound. acs.org This demonstrates how computational models can hypothesize pathways for novel xenobiotics by analogy to the known metabolism of core intermediates like this compound. These predictions are invaluable for fields like environmental microbiology and bioremediation, providing testable hypotheses for how bacteria evolve to degrade new man-made chemicals. researchgate.netunlp.edu.ar

Ecological and Biotechnological Applications

Role in Environmental Bioremediation of Pollutants

Microorganisms have evolved sophisticated enzymatic pathways to degrade a wide array of xenobiotic compounds, many of which are environmental pollutants. In several of these degradation pathways, 4-oxohex-2-enedioate emerges as a crucial intermediate, linking the breakdown of complex aromatic molecules to the central metabolism of the cell.

The persistence of halogenated aromatic compounds and pesticides in the environment poses a significant ecological threat. Microbes capable of degrading these substances are of great interest for bioremediation. This compound is a central metabolite in the degradation pathways of several such pollutants, including the insecticide γ-hexachlorocyclohexane (γ-HCH, also known as lindane) and the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).

The aerobic degradation of γ-HCH by bacteria such as Sphingobium japonicum UT26 involves a series of enzymatic steps that convert it to maleylacetate (B1240894). researchgate.netresearchgate.net This pathway includes the transformation of γ-HCH to 2,5-dichlorohydroquinone, which is then subject to ring cleavage to form maleylacetate. researchgate.net This intermediate is subsequently funneled into the β-ketoadipate pathway, leading to its complete mineralization into central metabolites like succinyl-CoA and acetyl-CoA. researchgate.netplos.org

Similarly, the biodegradation of the widely used herbicide 2,4-D by bacteria like Cupriavidus necator JMP134 proceeds through a pathway where 2,4-D is converted to 2,4-dichlorophenol (B122985) and then to 3,5-dichlorocatechol. nih.govacs.org The aromatic ring of dichlorocatechol is then cleaved, and through a series of reactions involving enzymes like chloromuconate cycloisomerase and chlorodienelactone hydrolase, 2-chloromaleylacetate (B1243639) is formed. nih.gov This is then converted to maleylacetate, which is subsequently reduced to β-ketoadipate and enters the tricarboxylic acid (TCA) cycle. plos.orgnih.gov

Table 1: Microbial Degradation of HCH and 2,4-D

| Pollutant | Degrading Microorganism | Degradation Rate/Efficiency | Reference(s) |

|---|---|---|---|

| γ-Hexachlorocyclohexane (Lindane) | Sphingobium indicum B90A | 79.7% of 5 mg/L in 5 days at 4°C | researchgate.net |

| γ-Hexachlorocyclohexane (Lindane) | Sphingobium japonicum UT26 | Complete degradation of 25 µg/ml (86 µM) within 2 hours | tandfonline.com |

| γ-Hexachlorocyclohexane (Lindane) | Paracoccus sp. NITDBR1 | 90% of 100 mg/L in 8 days | nih.gov |

| 2,4-Dichlorophenoxyacetic acid | Cupriavidus necator JMP134 | 70% of 250 mg/L in 10 days | researchgate.netscielo.br |

| 2,4-Dichlorophenoxyacetic acid | Cupriavidus gilardii T-1 | 3.39 times faster than C. necator JMP134 | researchgate.netacs.org |

| 2,4-Dichlorophenoxyacetic acid | Delftia sp. | 99.0% of 200 mg/L in 28 hours | scielo.br |

Microorganisms employ a range of detoxification strategies centered around the metabolism of compounds like this compound. The conversion of toxic, often halogenated, aromatic pollutants into this intermediate is a key step in rendering them harmless. The enzymes involved in the formation and further metabolism of this compound are central to these detoxification processes.

Dienelactone hydrolase (DLH) is a critical enzyme that catalyzes the hydrolysis of dienelactones to form maleylacetate. ebi.ac.uk This reaction is a part of the β-ketoadipate pathway, which is utilized by bacteria and fungi to break down aromatic compounds, including toxic halogenated ones. ebi.ac.uk For instance, in the degradation of chlorocatechols, which are intermediates in the breakdown of many chlorinated aromatic pollutants, DLH plays a pivotal role. rcsb.orgresearchgate.net

Another key enzyme is carboxymethylenebutenolidase, which also participates in the degradation of xenobiotics by hydrolyzing intermediates to form this compound. plos.orgnih.gov The activity of these hydrolases is crucial for the efficient detoxification of a variety of environmental contaminants.

Table 2: Key Enzymes in the Bioremediation Pathway Involving this compound

| Enzyme | EC Number | Reaction | Role in Detoxification | Reference(s) |

|---|---|---|---|---|

| Dienelactone Hydrolase | 3.1.1.45 | Dienelactone + H₂O → Maleylacetate | Hydrolyzes cyclic intermediates in the degradation of chloroaromatics. | ebi.ac.ukplos.org |

| Carboxymethylenebutenolidase | 3.1.1.45 | 4-carboxymethylenebut-2-en-4-olide (B1220532) + H₂O → this compound | Breaks down intermediates in herbicide and xenobiotic degradation. | plos.orgnih.gov |

| Maleylacetate Reductase | 1.3.1.32 | Maleylacetate + NAD(P)H → 3-Oxoadipate (B1233008) + NAD(P)⁺ | Reduces maleylacetate to 3-oxoadipate, funneling it into central metabolism. | nih.gov |

Degradation of Halogenated Aromatic Compounds and Pesticides (e.g., HCH, 2,4-D)

Engineering of Microbial Strains for Enhanced Biotransformation

The natural capabilities of microorganisms for bioremediation can be significantly enhanced through metabolic engineering. nih.govmdpi.comfrontiersin.orgmdpi.com This involves modifying the genetic and regulatory processes within cells to improve the efficiency of degradation pathways. mdpi.comportlandpress.com

Pseudomonas putida is a versatile soil bacterium that has been a frequent target for genetic engineering due to its robust metabolism and tolerance to toxic compounds. mdpi.comasm.org Strains of P. putida have been engineered to improve the degradation of pollutants like 2,4-D and other chloroaromatics. asm.orgresearchgate.net For example, by introducing and optimizing the expression of genes encoding key enzymes of the degradation pathway, such as dioxygenases and hydrolases, the rate of pollutant transformation can be increased. scielo.brresearchgate.net One study demonstrated the engineering of P. putida KT2440 for the complete mineralization of multiple pesticides by integrating genes for organophosphate and pyrethroid degradation. researchgate.net

Rhodococcus species are another group of bacteria with remarkable degradative capabilities, making them excellent candidates for bioremediation. jmb.or.krjmb.or.kr Their ability to metabolize a wide range of xenobiotics, coupled with their environmental persistence, has led to research into engineering these strains for enhanced biotransformation. jmb.or.krjmb.or.kr For instance, Rhodococcus jostii RHA1, known for its ability to degrade polychlorinated biphenyls (PCBs), has been a subject of genomic and metabolic studies to optimize its degradative pathways. ubc.caasm.org

The goal of these engineering strategies is often to increase the metabolic flux towards and through intermediates like this compound, thereby accelerating the complete breakdown of the pollutant. This can be achieved by overexpressing rate-limiting enzymes, deleting competing pathway genes, and optimizing the regulatory circuits that control the expression of the degradation pathway. mdpi.com

Table 3: Examples of Engineered Microbial Strains for Enhanced Bioremediation

| Microorganism | Engineering Strategy | Target Pollutant(s) | Improvement in Biotransformation | Reference(s) |

|---|---|---|---|---|

| Pseudomonas putida KT2440 | Integration of mpd and pytH genes | Organophosphates and pyrethroids | Complete degradation of mixed pesticides (0.2 mM each) within 48 hours | researchgate.net |

| Pseudomonas putida EM173 | Implantation of the dnt gene cluster from Burkholderia sp. R34 | 2,4-Dinitrotoluene (2,4-DNT) | Consumption of 64% of 2,4-DNT in 24 hours | asm.org |

| Pseudomonas fluorescens HK44 | Introduction of a lux gene cassette into the naphthalene (B1677914) degradation pathway | Polyaromatic hydrocarbons (PAHs) | Bioluminescence-based monitoring of bioremediation | jmb.or.kr |

Potential for Bio-based Chemical Production

The position of this compound as an intermediate that is converted into central metabolites like acetyl-CoA and succinyl-CoA makes it an attractive target for metabolic engineering aimed at producing bio-based chemicals. researchgate.netgoogle.com These central metabolites are the building blocks for a wide range of valuable compounds.

By redirecting the metabolic flux from the degradation of aromatic compounds, it is possible to channel intermediates like this compound towards the synthesis of desired products. For example, the catabolism of 3-oxoadipyl-CoA, which is formed from this compound, yields acetyl-CoA and succinyl-CoA. google.com These two molecules are precursors for the biosynthesis of various chemicals, including bioplastics like polyhydroxyalkanoates (PHAs) and dicarboxylic acids such as adipic acid. google.commdpi.com

Research has explored the construction of synthetic pathways for the production of adipic acid, a key monomer for nylon production, from glucose via intermediates of aromatic degradation pathways. One proposed reverse degradation pathway involves the condensation of succinyl-CoA and acetyl-CoA to form 3-oxoadipyl-CoA, which can then be converted to adipic acid. mdpi.com The efficient conversion of aromatic compounds from sources like lignin (B12514952) into these central metabolites could provide a sustainable feedstock for the production of such platform chemicals. researchgate.net

The development of microbial cell factories, particularly using robust strains like Pseudomonas putida, for the conversion of renewable feedstocks into valuable chemicals is an active area of research. mdpi.comportlandpress.com The metabolic pathways involving this compound represent a key link in the chain from complex aromatic biomass to a diverse array of bio-based products.

Future Directions and Emerging Research Avenues

Exploration of Novel Enzymatic Activities and Pathways

A primary focus of future research will be the discovery and characterization of new enzymes that act on or produce 4-oxohex-2-enedioate. This compound is a central metabolite in the degradation of various aromatic and chloroaromatic compounds, such as toluene, chlorocyclohexane, and chlorobenzene. genome.jpwikipedia.org The known enzymatic reactions involving this compound are primarily associated with established meta-cleavage pathways for aromatic degradation. genome.jpnih.gov For instance, carboxymethylenebutenolidase (also known as dienelactone hydrolase) catalyzes the hydrolysis of 4-carboxymethylenebut-2-en-4-olide (B1220532) to this compound. genome.jpwikipedia.org

However, the vast metabolic diversity of microorganisms suggests that novel enzymatic activities and pathways involving this dicarboxylic acid await discovery. Researchers are exploring microbial environments, particularly those contaminated with aromatic pollutants, to identify new strains with unique catabolic capabilities. peerj.com For example, some bacteria may possess enzymes that can process halogenated derivatives of this compound, such as 2,5-dichloro-4-oxohex-2-enedioate, which is formed during the degradation of 1,2,4-trichlorobenzene. acs.org The characterization of such novel enzymes could lead to the development of more efficient bioremediation strategies for a wider range of environmental pollutants.

Development of Advanced Synthetic Methodologies

While this compound is a known metabolite, its chemical synthesis and the synthesis of its derivatives remain areas of active research. The development of efficient and stereoselective synthetic methods is crucial for producing standards for metabolic studies and for creating novel chemical entities with potential applications. Recent research has focused on utilizing versatile building blocks for the synthesis of complex molecules. For instance, diethyl (E)-5-diazo-4-oxohex-2-enedioate has been used as a 1,4-diacceptor in Brønsted acid-promoted reactions with indoles to generate highly functionalized tetrahydrocarbazoles. rsc.orgrsc.org This demonstrates the potential of this compound derivatives as platforms for constructing complex heterocyclic scaffolds. colab.ws

Future work in this area will likely involve the development of catalytic and asymmetric syntheses to control the stereochemistry of substituted 4-oxohex-2-enedioates. Such methodologies would not only provide access to a wider range of structurally diverse compounds but also enable the synthesis of probes to study enzyme mechanisms and metabolic pathways. The integration of flow chemistry and automated methods could also accelerate the synthesis and screening of libraries of this compound derivatives for various applications. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of metabolic networks. Integrating these multi-omics datasets provides a comprehensive, systems-level view of how organisms respond to environmental cues and metabolize specific compounds. e-enm.orgfrontiersin.org For this compound, this approach can elucidate the regulatory networks that control its production and consumption.

By combining metabolomic profiling with transcriptomic and proteomic analyses of bacteria grown on aromatic compounds, researchers can identify the genes and proteins whose expression levels correlate with the flux through pathways involving this compound. mdpi.com This integrated approach can help to uncover previously unknown regulatory mechanisms, identify bottlenecks in metabolic pathways, and discover new enzymes and transporters associated with this compound metabolism. mdpi.com Such a systems-level understanding is essential for the rational engineering of microorganisms for enhanced bioremediation or for the biotechnological production of valuable chemicals from aromatic feedstocks.

Computational Design of Novel Biocatalysts

Computational enzyme design has emerged as a powerful tool for creating novel biocatalysts with desired properties. researchgate.netnrel.gov This approach can be applied to engineer enzymes that utilize or produce this compound with improved efficiency, stability, or altered substrate specificity. nih.gov For example, computational methods can be used to redesign the active site of existing enzymes to enhance their activity towards halogenated analogs of this compound.

The design process typically involves creating a model of the desired reaction's transition state and then searching for protein scaffolds that can stabilize it. nrel.gov This can be followed by laboratory evolution techniques to further optimize the activity of the designed enzyme. researchgate.net For instance, the enzyme 4-oxalocrotonate tautomerase, which is involved in a related metabolic pathway, has been the subject of such engineering efforts to enhance its promiscuous activities. researchgate.netrug.nl Similar approaches could be used to create novel biocatalysts that perform new chemical transformations on the this compound scaffold, leading to the synthesis of novel compounds with interesting properties. The successful computational design of new biocatalysts for this compound will depend on a deep understanding of enzyme mechanisms and the continuous improvement of design algorithms. europa.eu

Q & A

Q. What ethical guidelines apply to reporting novel derivatives of this compound?

- Methodological Answer : Ensure data integrity by disclosing all experimental conditions, including failed attempts. Avoid selective reporting; use platforms like ICMJE guidelines. Properly attribute prior work via citation managers (e.g., EndNote) to prevent plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.